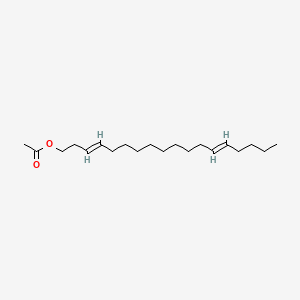
3E,13E-Octadecadienyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 3E,13E-Octadecadienilo es un éster carboxílico con la fórmula molecular C20H36O2. Este compuesto se caracteriza por su estructura única, que incluye dos dobles enlaces en las posiciones 3 y 13 en la configuración E. Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de acetato de 3E,13E-Octadecadienilo generalmente implica la acetilación de 3,13-octadecadien-1-ol. Este proceso se puede lograr mediante la reacción del alcohol con anhídrido acético en presencia de una base como la piridina . Las condiciones de reacción suelen requerir una temperatura controlada para garantizar que se mantenga la configuración deseada de los dobles enlaces.
Métodos de Producción Industrial: En un entorno industrial, la producción de acetato de 3E,13E-Octadecadienilo puede implicar métodos más escalables, como el uso de reactores de flujo continuo para mantener condiciones de reacción y rendimiento consistentes. El uso de catalizadores para mejorar la eficiencia de reacción y la pureza del producto final también es común.
Análisis De Reacciones Químicas
Tipos de Reacciones: El acetato de 3E,13E-Octadecadienilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar epóxidos o dioles correspondientes.
Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en enlaces simples, dando como resultado derivados saturados.
Sustitución: El grupo acetato se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el ácido m-cloroperbenzoico (m-CPBA) para la epoxidación.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados:
Epóxidos y dioles: de la oxidación.
Derivados saturados: de la reducción.
Ésteres sustituidos: de la sustitución nucleófila.
Aplicaciones Científicas De Investigación
El acetato de 3E,13E-Octadecadienilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Medicina: Investigado por sus posibles propiedades terapéuticas y como compuesto modelo en el desarrollo de fármacos.
Industria: Utilizado en la producción de fragancias y como intermedio en la síntesis de otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del acetato de 3E,13E-Octadecadienilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los dobles enlaces y el grupo éster del compuesto juegan un papel crucial en su reactividad y afinidad de unión. Las vías involucradas pueden incluir la hidrólisis enzimática del grupo éster, lo que lleva a la formación de metabolitos activos que ejercen efectos biológicos.
Compuestos Similares:
- Acetato de 3E,13Z-Octadecadienilo
- Acetato de 3Z,13E-Octadecadienilo
- Acetato de 3Z,13Z-Octadecadienilo
Comparación: El acetato de 3E,13E-Octadecadienilo es único debido a su configuración específica de doble enlace, que influye en su reactividad química y actividad biológica. En comparación con sus isómeros, puede exhibir diferentes propiedades físicas, como el punto de ebullición y la solubilidad, y distintos efectos biológicos, lo que lo convierte en un compuesto valioso para aplicaciones de investigación específicas .
Comparación Con Compuestos Similares
- 3E,13Z-Octadecadienyl acetate
- 3Z,13E-Octadecadienyl acetate
- 3Z,13Z-Octadecadienyl acetate
Comparison: 3E,13E-Octadecadienyl acetate is unique due to its specific double bond configuration, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological effects, making it a valuable compound for targeted research applications .
Propiedades
Número CAS |
57491-34-6 |
|---|---|
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
[(3E,13E)-octadeca-3,13-dienyl] acetate |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6+,17-16+ |
Clave InChI |
VVJPJXKHBZNADP-QQIRETTESA-N |
SMILES isomérico |
CCCC/C=C/CCCCCCCC/C=C/CCOC(=O)C |
SMILES canónico |
CCCCC=CCCCCCCCCC=CCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


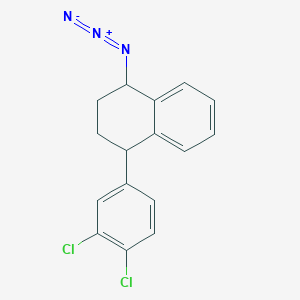
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
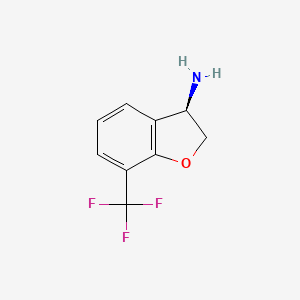
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)

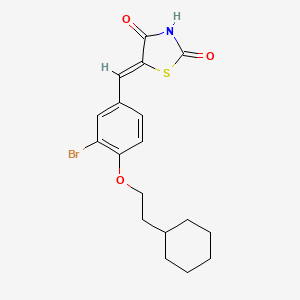
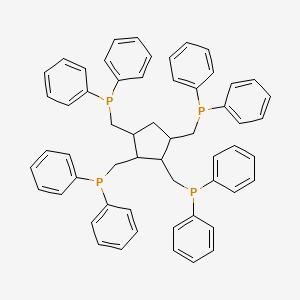
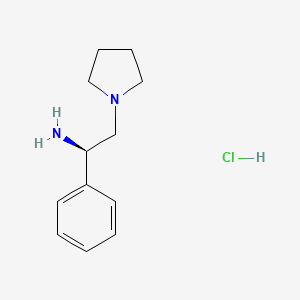
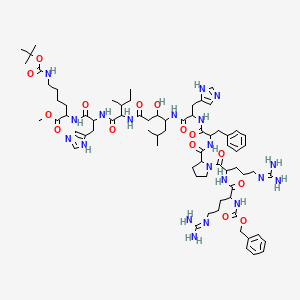

![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)
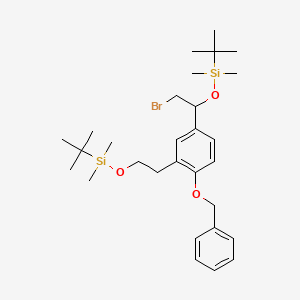
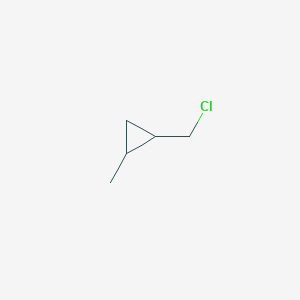
![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)
